ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 2-chlorophenylmethylamino group at position 4, a 4-methylphenyl group at position 1, and an ethyl ester at position 2. Its structural features, such as the electron-withdrawing chloro substituent and the lipophilic 4-methylphenyl group, may influence solubility, binding affinity, and metabolic stability compared to analogs.
Properties
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methylamino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-3-28-21(27)20-18(23-13-15-6-4-5-7-17(15)22)12-19(26)25(24-20)16-10-8-14(2)9-11-16/h4-12,23H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSUTNJPCCIMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyridazine ring, followed by the introduction of the 2-chlorophenyl and 4-methylphenyl groups. Common reagents used in these reactions include various chlorinating agents, amines, and carboxylates. The reaction conditions may involve refluxing in organic solvents, such as methanol or ethanol, under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs in the pyridazine and thienopyridazine families exhibit variations in substituents, which correlate with differences in physicochemical properties and bioactivity. Below is a detailed comparison based on synthesis, spectral data, and substituent effects (Table 1).
Table 1: Key Properties of Ethyl Pyridazine Derivatives
Comparisons are inferred from analogs.
Key Observations:
Substituent Effects on Yield :
- Electron-withdrawing groups (e.g., 3-Cl in 12b) reduce steric hindrance during synthesis, leading to moderate yields (63%) .
- Hydroxyl substituents (12d) may enhance reaction efficiency due to hydrogen-bonding interactions, resulting in a high yield (95%) .
- Bulky groups like 4-CF₃ (12g) lower yields (40%), likely due to steric effects .
Melting Points and Solubility :
- Hydroxyl-substituted derivatives (12d) exhibit high melting points (220–223°C), attributed to intermolecular hydrogen bonding .
- Chloro and trifluoromethyl analogs (12b, 12g) have lower melting points, suggesting reduced crystallinity and enhanced lipophilicity .
Spectral Data :
- ¹H NMR signals for aromatic protons vary with substituent electronic effects. For example, 12d shows a downfield shift (δ 6.85) for hydroxyl-substituted phenyl protons .
- Mass spectrometry (MS) confirms molecular weights, with m/z values consistent with [M+H]+ ions .
The absence of a cyano group in the target compound (vs. 12b–12g) could alter binding modes to biological targets like adenosine receptors .
Research Findings and Implications
- Synthetic Challenges: The target compound’s 2-chlorophenylmethylamino group introduces steric bulk, which may complicate synthesis compared to simpler aryl substituents (e.g., 12b) .
- Spectroscopic Validation : Future work should prioritize ¹H/¹³C NMR and MS characterization to confirm the compound’s structure, leveraging methodologies described for analogs .
Biological Activity
Ethyl 4-{[(2-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on a review of existing literature.
Chemical Structure and Properties
The compound features a pyridazine ring with various substituents, including an ethyl ester and a chlorophenyl group. Its molecular formula is with a molecular weight of 397.86 g/mol. The unique structure contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available starting materials. Key reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The choice of reaction conditions—temperature, solvent, and catalyst—significantly influences the yield and purity of the final product.
Research indicates that this compound exhibits multiple biological activities:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its utility in treating conditions characterized by chronic inflammation .
- Antitumor Activity : Preliminary studies indicate that this compound may possess selective antitumor properties against certain cancer cell lines, possibly through mechanisms independent of PDE inhibition, which is often a target in cancer therapy .
- Cytotoxicity : Investigations into its cytotoxic effects reveal that it can induce apoptosis in specific cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vivo Studies : Animal models have demonstrated that the compound significantly reduces tumor growth in xenograft models of human cancer. It was observed to inhibit tumor angiogenesis and metastasis .
- Clinical Trials : While there are no extensive clinical trials reported yet, initial phase studies suggest that the compound is well-tolerated in humans with manageable side effects. Further research is needed to establish optimal dosing regimens and long-term effects .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-[butyl(methyl)amino]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | Structure | Variation in alkyl chain length affects solubility |
| Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | Structure | Contains a pyridine ring instead of pyridazine |
| Ethyl 6-(4-chlorophenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate | Structure | Focus on dihydropyridine structure enhances stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
